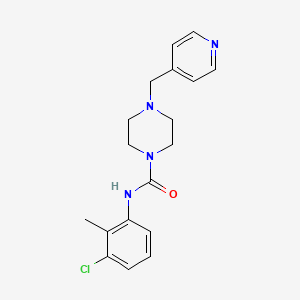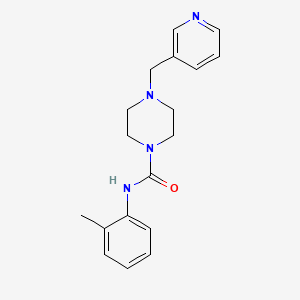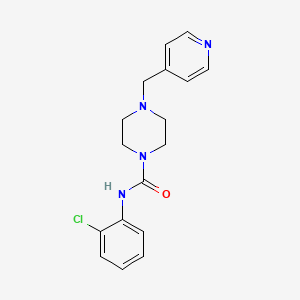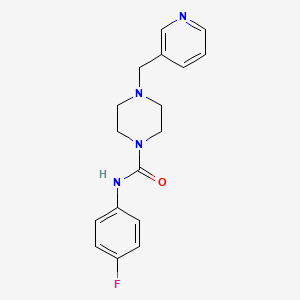
N-(3-chloro-2-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide, also known as ML204, is a small molecule inhibitor that has been gaining attention in scientific research. It is a potent and selective blocker of the Kv7.2/7.3 potassium channels, which are important in regulating neuronal excitability.
Wirkmechanismus
N-(3-chloro-2-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide acts by blocking the Kv7.2/7.3 potassium channels, which are responsible for regulating the excitability of neurons. By blocking these channels, this compound reduces the ability of neurons to fire action potentials, thereby reducing neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the firing rate of neurons, decrease the amplitude of action potentials, and increase the threshold for action potential generation. This compound has also been shown to reduce seizure activity in animal models of epilepsy and reduce pain in animal models of neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-2-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has several advantages as a research tool. It is a potent and selective inhibitor of the Kv7.2/7.3 potassium channels, making it a valuable tool for studying the role of these channels in various neurological disorders. However, there are also some limitations to using this compound in lab experiments. This compound has a short half-life, which can make it difficult to maintain consistent levels of the compound in vitro. Additionally, this compound has poor solubility in aqueous solutions, which can limit its use in some experimental settings.
Zukünftige Richtungen
N-(3-chloro-2-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has significant potential for future research. One future direction is to explore the role of Kv7.2/7.3 channels in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another future direction is to develop more potent and selective inhibitors of Kv7.2/7.3 channels, which could have therapeutic potential for treating neurological disorders. Additionally, this compound could be used as a tool to study the role of Kv7.2/7.3 channels in other organ systems, such as the cardiovascular and respiratory systems. Finally, this compound could be used as a tool to study the role of potassium channels in cancer, as altered potassium channel expression has been implicated in cancer cell proliferation and survival.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been extensively studied in scientific research, particularly in the field of neuroscience. It has been shown to be a potent and selective inhibitor of the Kv7.2/7.3 potassium channels, which are important in regulating neuronal excitability. This compound has been used to study the role of Kv7.2/7.3 channels in various neurological disorders, including epilepsy, neuropathic pain, and schizophrenia.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c1-14-16(19)3-2-4-17(14)21-18(24)23-11-9-22(10-12-23)13-15-5-7-20-8-6-15/h2-8H,9-13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUDTMDYKALMIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)N2CCN(CC2)CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4284831.png)
![2-{4-[(5-chloro-2-thienyl)methyl]-1-piperazinyl}-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B4284838.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(3-chlorophenyl)ethyl]thiourea](/img/structure/B4284853.png)
![methyl 5-benzyl-2-{[(2-{[(4-chlorophenyl)amino]carbonothioyl}hydrazino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4284858.png)

![4-[4-allyl-5-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4284866.png)
![2-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4284877.png)
![3-({4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinyl}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4284884.png)
![N-(2-methylphenyl)-2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)hydrazinecarboxamide](/img/structure/B4284888.png)





